molecular formula C7H6BrN B6616180 3-bromo-4-ethenylpyridine CAS No. 1255957-49-3

3-bromo-4-ethenylpyridine

Cat. No. B6616180
CAS RN: 1255957-49-3
M. Wt: 184.03 g/mol
InChI Key: DAXBDHDRYNQWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethenylpyridine is an organic compound from the pyridine family. It is a colorless liquid with an aromatic odor. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizer for polymers and plastics. It has also been studied for its potential use in medical applications, such as cancer therapy. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-bromo-4-ethenylpyridine.

Scientific Research Applications

3-Bromo-4-ethenylpyridine has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in polymerization reactions and as a stabilizer for polymers and plastics. It has also been studied for its potential use in medical applications, such as cancer therapy. In addition, it has been used as a reagent in organic synthesis, as a precursor to other pyridine derivatives, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethenylpyridine is not yet fully understood. However, it is believed that the compound is able to react with nucleophilic species, such as amines and hydroxyl groups, and form covalent bonds. This is believed to be the primary mechanism by which 3-Bromo-4-ethenylpyridine acts as a catalyst in polymerization reactions and as a stabilizer for polymers and plastics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-ethenylpyridine are not yet fully understood. However, it is believed that the compound is able to interact with certain enzymes, such as cytochrome P450, and alter their activity. This may lead to changes in the metabolism of certain drugs, as well as changes in the levels of certain hormones and other compounds in the body. In addition, 3-Bromo-4-ethenylpyridine may also be able to interact with certain proteins and alter their activity.

Advantages and Limitations for Lab Experiments

The use of 3-Bromo-4-ethenylpyridine in laboratory experiments has its advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available reagent. It is also relatively stable, making it suitable for use in a variety of laboratory experiments. On the other hand, 3-Bromo-4-ethenylpyridine is a highly reactive compound, and therefore care must be taken when handling it in the laboratory. In addition, it is a hazardous material and should only be used in a well-ventilated area.

Future Directions

The potential applications of 3-Bromo-4-ethenylpyridine are still being explored. Further research is needed to better understand its biochemical and physiological effects, as well as its potential use in medical applications, such as cancer therapy. In addition, its potential use in the synthesis of other organic compounds, as well as its potential use as a catalyst in polymerization reactions, should also be further investigated. Finally, its potential use as a stabilizer for polymers and plastics should also be explored.

properties

IUPAC Name

3-bromo-4-ethenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBDHDRYNQWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-vinylpyridine

CAS RN

1255957-49-3
Record name 3-bromo-4-ethenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of methyltriphenylphosphonium bromide in dry tetrahydrofuran (15 mL) at 0° C. was added n-butyl lithium (3.87 mL, 3.87 mmol) with constant stirring, yellow colour was observed. The yellow colour suspension was allowed to stir at room temperature for 40 min. After 40 min, the reaction mixture was cooled to 0° C. and 3-bromoisonicotinaldehyde (0.6 g, 3.23 mmol) in tetrahydrofuran (5 mL) was added drop wise, the yellow colour was disappeared. Reaction mass was allowed to stir at 0° C. to room temperature for 3 h. The reaction mixture was diluted with water (30 mL) and extracted with ether (3×25 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the crude compound which was purified by column chromatography to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.69 (s, 1H), 8.45 (d, J=4.8 Hz, 1H), 7.41 (d, J=4.8 Hz, 1H), 7.02-6.95 (m, 1H), 5.95-5.91 (d, J=17.6 Hz, 1H), 5.60-5.57 (d, J=10.8 Hz, 1H). MS (M+2): 185.8.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (2.14 g, 6.00 mmol) in THF (27 mL) at −78° C. was added n-butyllithium (2.5 M in hexanes, 1.8 mL, 4.5 mmol). The resulting yellow reaction mixture was stirred for 30 min at −78° C. In a separate flask THF (6 ml) was added to 3-bromoisonicotinaldehyde (CAS#113118-81-3, 558 mg, 3.00 mmol). The resulting 3-bromoisonicotinaldehyde solution was the transferred, via cannula, to the phosphonium ylide mixture followed by a 2 mL THF wash. The reaction was allowed to warm to room temperature over 60 minutes and then permitted to stir for an additional 30 minutes. The reaction was then quenched with saturated aqueous sodium bicarbonate and diluted with ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate. The organic layer was concentrated to near dryness. The resulting residue was then diluted with ethyl acetate and 1M sodium bisulfate and the layers were separated. The organic layer was extracted two additional times with 1M sodium bisulfate. The aqueous layers were combined, diluted with dichloromethane, and neutralized via the careful addition of saturated aqueous sodium bicarbonate and solid sodium carbonate. The layers were separated and the now basic aqueous layer was extracted three additional times with dichloromethane. The dichloromethane layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0 to 16%) to furnish 3-bromo-4-vinyl-pyridine; MS: (ES+) m/z 183.9 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphonium ylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
2.14 g
Type
catalyst
Reaction Step Three
Name
Quantity
27 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
558 mg
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of methyltriphenylphosphonium bromide (2.97 g, 8.33 mmol) in THF (45 ml) at −78° C. was added n-butyllithium (2.5 M in hexanes, 2.7 mL, 6.75 mmol). The resulting yellow reaction mixture was stirred for 30 min at −78° C. In a separate flask THF (9 mL) was added to 5-bromonicotinaldehyde (CAS#113118-81-3, 837 mg, 4.5 mmol). The resulting 5-bromonicotinaldehyde solution was the transferred, via cannula, to the phosphonium ylide mixture followed by a 2 mL THF wash. The reaction was allowed to warm to room temperature over 120 minutes and then permitted to stir for an additional 30 minutes. The reaction was then quenched with saturated aqueous sodium bicarbonate and diluted with ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate. The organic layer was concentrated to near dryness and the resulting residue was then diluted with ethyl acetate and 1M sodium bisulfate and the layers were separated. The organic layer was extracted two additional times with 1M sodium bisulfate. The aqueous layers were combined, diluted with dichloromethane, and neutralized via the careful addition of saturated aqueous sodium bicarbonate and solid sodium carbonate. The layers were separated and the now basic aqueous layer was extracted three additional times with dichloromethane. The dichloromethane layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0 to 16%) to furnish 3-bromo-4-vinyl-pyridine; MS: (ES+) m/z 183.9 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphonium ylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
2.97 g
Type
catalyst
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
837 mg
Type
reactant
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.